molecular formula C17H24F2N2O2 B6048962 3-[(tert-butylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone

3-[(tert-butylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone

Cat. No. B6048962
M. Wt: 326.4 g/mol
InChI Key: YMAXCRPFEMJCPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(tert-butylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as TAK-659 and belongs to the class of kinase inhibitors. TAK-659 has been found to exhibit potent inhibitory activity against several kinases, including BTK, JAK3, and FLT3.

Mechanism of Action

The mechanism of action of TAK-659 involves the inhibition of several kinases, including BTK, JAK3, and FLT3. BTK is a key enzyme involved in B-cell receptor signaling, while JAK3 is involved in cytokine signaling. FLT3 is a receptor tyrosine kinase that plays a role in the proliferation and survival of hematopoietic cells. The inhibition of these kinases by TAK-659 results in the suppression of signaling pathways that are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TAK-659 have been extensively studied. TAK-659 has been found to exhibit potent inhibitory activity against BTK, JAK3, and FLT3, resulting in the suppression of signaling pathways that are involved in the pathogenesis of various diseases. TAK-659 has been shown to induce apoptosis in cancer cells and inhibit the proliferation of hematopoietic cells. In addition, TAK-659 has been found to exhibit anti-inflammatory properties, making it a promising candidate for the treatment of autoimmune disorders.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for use in lab experiments. It exhibits potent inhibitory activity against several kinases, making it a useful tool for studying signaling pathways involved in the pathogenesis of various diseases. TAK-659 has also been optimized for high yield and purity, making it easy to obtain in large quantities. However, TAK-659 also has some limitations for use in lab experiments. It has been found to exhibit off-target effects, which can complicate the interpretation of experimental results. In addition, TAK-659 has not been extensively studied for its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of TAK-659. One potential direction is the investigation of its potential use in combination with other drugs for the treatment of various diseases. Another potential direction is the study of its potential toxicity and side effects, which can inform the development of safer and more effective drugs. In addition, the study of TAK-659 can contribute to a better understanding of the signaling pathways involved in the pathogenesis of various diseases, which can inform the development of new therapeutic targets.

Synthesis Methods

The synthesis of TAK-659 involves several steps, starting with the reaction of 3,4-difluorobenzylamine with tert-butyl carbamate. The resulting product is then subjected to a series of reactions involving piperidine and hydroxyl groups, resulting in the formation of TAK-659. The synthesis of TAK-659 has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

TAK-659 has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against several kinases, making it a promising candidate for the treatment of various diseases. TAK-659 has been investigated for its potential use in the treatment of autoimmune disorders, including rheumatoid arthritis and lupus. It has also been studied for its potential use in the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors.

properties

IUPAC Name

3-[(tert-butylamino)methyl]-1-[(3,4-difluorophenyl)methyl]-3-hydroxypiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F2N2O2/c1-16(2,3)20-11-17(23)7-4-8-21(15(17)22)10-12-5-6-13(18)14(19)9-12/h5-6,9,20,23H,4,7-8,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAXCRPFEMJCPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1(CCCN(C1=O)CC2=CC(=C(C=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.